(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327174-30-0
Cat. No.: VC7091119
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327174-30-0 |
|---|---|
| Molecular Formula | C23H18FN3O2 |
| Molecular Weight | 387.414 |
| IUPAC Name | 2-(3-fluoro-2-methylphenyl)imino-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H18FN3O2/c1-14-7-5-12-21(25-14)27-22(28)17-13-16-8-3-4-11-20(16)29-23(17)26-19-10-6-9-18(24)15(19)2/h3-13H,1-2H3,(H,25,27,28) |
| Standard InChI Key | GBTFKHOEDQKPQK-RWEWTDSWSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)F)C |
Introduction
Molecular Weight
The molecular weight can be calculated based on its formula, though specific data for this compound was not provided in the search results.
Stereochemistry
The designation "(2Z)" indicates that the double bond between the chromene core and the imino group adopts a cis configuration, which may influence its reactivity and biological activity.
Synthesis
The synthesis of chromene derivatives typically involves:
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Cyclization reactions to form the chromene core.
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Functionalization at specific positions, such as introducing carboxamide groups or imino substituents.
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Use of reagents like fluorinated aromatic amines or pyridine derivatives for further substitution.
While specific synthetic routes for this compound were not detailed in the search results, similar compounds are synthesized using multi-step organic reactions involving condensation, cyclization, and substitution processes.
Biological Activity
Chromene derivatives are widely studied for their pharmacological properties. Although specific biological data for this compound was not available in the provided results, related compounds exhibit:
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Anticancer Activity: Chromene derivatives often target cancer cell proliferation through mechanisms such as apoptosis induction or enzyme inhibition.
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Antimicrobial Properties: The presence of fluorine and pyridine groups can enhance antimicrobial efficacy by improving lipophilicity and cellular uptake.
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Anti-inflammatory Effects: Chromenes are known to inhibit inflammatory mediators.
Further studies would be required to evaluate this compound's specific activities.
Pharmaceutical Development
Given its structural features, this compound could be explored as a lead candidate in drug discovery programs targeting:
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Cancer
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Bacterial infections
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Inflammatory diseases
Material Science
Chromenes are also used in material science for applications like photochromic materials due to their ability to undergo reversible structural changes under light.
Data Comparison with Related Compounds
| Property | (2Z)-Compound | Related Chromenes (e.g., N-(3-chlorophenyl)-6-methyl) |
|---|---|---|
| Core Structure | Chromene | Chromene |
| Substituents | Fluorine, methyl, pyridine | Chlorine, methyl |
| Molecular Weight | Not specified | ~313 g/mol |
| Biological Activity | Hypothetical (anticancer, antimicrobial) | Anticancer |
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